4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde
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Overview
Description
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of transition metal catalysts and solvent-free conditions can be optimized for large-scale production to ensure high yields and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
- Oxidation of the formyl group yields 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid.
- Reduction of the formyl group yields 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-methanol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
- 1H-Indazole-5-carbaldehyde
- 4,6-Dichloro-1,3-dimethyl-1H-indazole-5-carbaldehyde
- 4,6-Difluoro-1,3-dimethyl-1H-indazole-3-carbaldehyde
Comparison: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is unique due to the presence of fluorine atoms at the 4 and 6 positions, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites .
Properties
Molecular Formula |
C10H8F2N2O |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
4,6-difluoro-1,3-dimethylindazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8F2N2O/c1-5-9-8(14(2)13-5)3-7(11)6(4-15)10(9)12/h3-4H,1-2H3 |
InChI Key |
HZCSWGVDNCZCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC(=C(C(=C12)F)C=O)F)C |
Origin of Product |
United States |
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